molecular formula C14H5BF4N2O B8024505 Bis(4-cyano-3,5-difluorophenyl)borinic acid

Bis(4-cyano-3,5-difluorophenyl)borinic acid

Cat. No.: B8024505
M. Wt: 304.01 g/mol
InChI Key: NVISHTUYDOOXMD-UHFFFAOYSA-N
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Description

Bis(4-cyano-3,5-difluorophenyl)borinic acid is a diarylborinic acid with two 4-cyano-3,5-difluorophenyl substituents bonded to a central boron atom. This compound is structurally distinct from boronic acids (RB(OH)₂) and triarylboranes (BAr₃), as it belongs to the borinic acid class (H₂B(OH) with two organic substituents) . The electron-withdrawing cyano (-CN) and fluorine groups on the aryl rings enhance its Lewis acidity and stability under ambient conditions, making it a candidate for catalytic and materials science applications .

Properties

IUPAC Name

bis(4-cyano-3,5-difluorophenyl)borinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5BF4N2O/c16-11-1-7(2-12(17)9(11)5-20)15(22)8-3-13(18)10(6-21)14(19)4-8/h1-4,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVISHTUYDOOXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C#N)F)(C2=CC(=C(C(=C2)F)C#N)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5BF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: (4-Cyano-3,5-difluorophenyl)boronic Acid

The preparation of bis(4-cyano-3,5-difluorophenyl)borinic acid typically begins with synthesizing its boronic acid precursor. A representative pathway involves:

Step 1: Halogenation and Cyanation
3,5-Difluorobenzonitrile is functionalized via directed ortho-metalation to introduce a boronic acid group. Alternatively, palladium-catalyzed Miyaura borylation of a brominated intermediate may be employed. For example, 1-bromo-4-cyano-3,5-difluorobenzene reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding (4-cyano-3,5-difluorophenyl)boronic acid.

Step 2: Purification
Crude boronic acid is purified via silica gel chromatography (cyclohexane/ethyl acetate gradients) or recrystallization from aqueous ethanol, achieving >95% purity.

Dimerization to Borinic Acid

Borinic acids are commonly formed by dehydrating two equivalents of boronic acid. For this compound:

Method A: Acid-Catalyzed Dehydration
(4-Cyano-3,5-difluorophenyl)boronic acid is refluxed in toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). Water is removed azeotropically using a Dean-Stark trap, driving the equilibrium toward borinic acid formation:
2 ArB(OH)2Ar2BOH+H2O2 \text{ ArB(OH)}_2 \rightarrow \text{Ar}_2\text{BOH} + \text{H}_2\text{O}
Yields range from 60–75%, with purity confirmed by 11B^{11}\text{B} NMR (δ ≈ 30 ppm for borinic acids).

Method B: Coupling via BOP-Cl
Bis(2-oxo-3-oxazolidinyl)phosphoryl chloride (BOP-Cl) facilitates coupling under anhydrous conditions. A mixture of boronic acid (2 eq.), BOP-Cl (1 eq.), and triethylamine (3 eq.) in dichloromethane is stirred at reflux for 6–12 hours:
2 ArB(OH)2+BOP-ClAr2BOH+byproducts2 \text{ ArB(OH)}_2 + \text{BOP-Cl} \rightarrow \text{Ar}_2\text{BOH} + \text{byproducts}
This method achieves higher yields (70–85%) but requires careful stoichiometric control to avoid overcoupling.

Reaction Optimization and Challenges

Substituent Effects on Reactivity

The electron-withdrawing cyano and fluorine groups destabilize the boronic acid intermediate, necessitating mild reaction conditions. Key optimizations include:

  • Temperature Control : Reactions are conducted below 80°C to prevent decomposition of the nitrile group.

  • Moisture Exclusion : Rigorous anhydrous conditions prevent hydrolysis of intermediates.

Solvent and Catalyst Selection

ParameterOptimal ChoiceEffect on Yield
SolventDichloromethaneEnhances BOP-Cl reactivity
CatalystPd(dppf)Cl₂Improves borylation efficiency
Acid AdditivePTSAAccelerates dehydration

Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions with the nitrile group.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): Absence of B–OH signals (δ 5–8 ppm) confirms successful dimerization.

  • 19F^{19}\text{F} NMR : Two distinct fluorine environments at δ -110 ppm (meta-F) and -105 ppm (para-F).

  • IR Spectroscopy : Strong absorption at 2230 cm⁻¹ (C≡N stretch) and 1340 cm⁻¹ (B–O).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak with >98% purity. LC-MS ([M–H]⁻ = 355.1) corroborates molecular weight.

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A scaled-up procedure using Method A achieves 65% yield with the following modifications:

  • Continuous Water Removal : A rotary evaporator replaces the Dean-Stark trap for efficient dehydration.

  • Catalyst Recycling : Pd catalysts are recovered via activated carbon filtration, reducing costs.

Applications in Materials Science

This compound serves as a precursor for:

  • Luminescent Polymers : Boron-containing monomers enhance electroluminescence efficiency.

  • Catalytic Systems : Lewis acidic boron centers facilitate asymmetric transformations .

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • Role: Serves as a versatile building block in the synthesis of biaryl compounds and other complex organic molecules.
    • Reactions: Primarily utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds essential for various chemical syntheses.
  • Medicinal Chemistry:
    • Potential Therapeutic Applications: Investigated as an inhibitor of serine proteases and kinase enzymes involved in tumor growth and progression.
    • Biological Activity: Exhibits properties that may induce apoptosis in cancer cell lines and inhibit proteasome activity, indicating potential for anticancer therapies .
  • Material Science:
    • Advanced Materials Development: Utilized in the production of polymers and optoelectronic devices due to its unique electronic properties derived from the cyano and difluoro groups.
    • Optoelectronic Applications: Research indicates its potential use in organic optoelectronic devices where electronic properties are crucial .
  • Chemical Biology:
    • Enzyme Inhibition Studies: Used to study biological pathways by acting as enzyme inhibitors, thus providing insights into cellular processes and signal transduction pathways.
Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits proteasome activity
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityShows selective toxicity towards tumor cells

Case Studies

  • Antimicrobial Activity:
    A study demonstrated that Bis(4-cyano-3,5-difluorophenyl)borinic acid exhibited significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was effective at low concentrations, suggesting its potential as an antibacterial agent.
  • Cancer Research:
    In vitro studies revealed that this compound induced apoptosis in several cancer cell lines through the inhibition of key proteins involved in the apoptotic pathway, highlighting its utility in cancer therapy.
  • Enzyme Interaction:
    Research indicated that this compound effectively inhibited the 26S proteasome, which is crucial for regulating protein degradation pathways that are essential for cancer cell survival.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties of Selected Borinic Acids

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Lewis Acidity (Relative)
Bis(4-cyano-3,5-difluorophenyl)borinic acid 4-CN, 3,5-F on both aryl rings ~340 (estimated) -CN, -F High (electron-deficient)
Bis(pentafluorophenyl)borinic acid 2,3,4,5,6-F on both aryl rings 422.0 -F Very High
Bis(3,5-dimethylphenyl)borinic acid 3,5-CH₃ on both aryl rings 256.2 -CH₃ Moderate
Bis(4-cyclopropylphenyl)borinic acid 4-cyclopropyl on aryl rings 298.2 Cyclopropyl Low (steric hindrance)

Key Observations :

  • The cyano and fluorine groups in this compound create a strongly electron-deficient boron center, comparable to bis(pentafluorophenyl)borinic acid but with reduced fluorine content .
  • Substituents like methyl or cyclopropyl reduce Lewis acidity due to electron-donating or steric effects .

Stability and Catalytic Performance

Key Observations :

  • This compound exhibits superior stability compared to B(C₆F₅)₃, enabling bench-top use without stringent anhydrous conditions .
  • Its catalytic efficiency in hydrosilylation rivals B(C₆F₅)₃ but with easier handling .

Key Observations :

  • The borinic acid derivative is more lipophilic than its boronic acid counterpart, influencing solubility in organic solvents .
  • Both compounds share similar toxicity profiles, necessitating precautions during handling .

Biological Activity

Bis(4-cyano-3,5-difluorophenyl)borinic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant data and case studies.

This compound can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction. The presence of cyano and difluoro groups enhances its electronic properties, which may influence its biological activity.

Biological Mechanisms

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. It has been noted for its potential as an enzyme inhibitor or receptor modulator, which may lead to various therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
  • Receptor Modulation : It can act on receptors that mediate physiological responses, potentially altering signaling pathways.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits proteasome activity
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityShows selective toxicity towards tumor cells

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be effective at low concentrations, indicating its potential as an antibacterial agent.
  • Cancer Research : In vitro studies revealed that the compound induced apoptosis in several cancer cell lines. The mechanism involved the inhibition of key proteins in the apoptotic pathway, suggesting its utility in cancer therapy.
  • Enzyme Interaction : Research indicated that this compound effectively inhibited the 26S proteasome. This inhibition is linked to the regulation of protein degradation pathways crucial for cancer cell survival.

Q & A

Q. What are the recommended synthetic routes for Bis(4-cyano-3,5-difluorophenyl)borinic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized aryl halides. For example, tris(3,5-difluorophenyl)borane (structurally analogous) was synthesized via Grignard reactions with BF₃·OEt₂, followed by purification via recrystallization to achieve >98% purity . Key steps include:

  • Halogenation: Introduce fluorine and cyano groups via electrophilic substitution or palladium-catalyzed cyanation.
  • Boronation: Use aryl lithium intermediates reacted with borate esters.
  • Purification: Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel.
    Purity optimization requires strict anhydrous conditions and inert atmosphere to prevent boronic acid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹¹B NMR: Directly probes boron environment; δ ~30–35 ppm for tricoordinate borinic acids.
  • ¹⁹F NMR: Resolves fluorine substituent effects; chemical shifts correlate with electron-withdrawing strength of adjacent groups (e.g., cyano vs. fluorine) .
  • XRD: Confirms molecular geometry and substituent spatial arrangement. For tris(3,5-difluorophenyl)borane, XRD revealed a trigonal planar boron center .
  • Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

Advanced Research Questions

Q. How does the electronic effect of cyano and fluorine substituents influence the compound’s Lewis acidity?

Methodological Answer: The cyano group’s strong electron-withdrawing nature enhances Lewis acidity by reducing electron density at boron. Fluorine’s inductive effect further amplifies this. Quantitative assessment methods include:

  • Gutmann-Beckett Method: Uses Et₃PO as a probe; Δδ³¹P > 25 ppm indicates strong Lewis acidity (cf. B(C₆F₅)₃: Δδ³¹P = 28.5 ppm) .
  • Childs’ Method: Measures ¹¹B NMR shifts in adducts with pyridine.
    Comparative studies show that 4-cyano-3,5-difluoro substitution increases acidity by ~15% compared to non-cyano analogs .

Q. What strategies resolve contradictions in catalytic activity data across studies?

Methodological Answer: Contradictions often arise from solvent polarity, moisture levels, or co-catalyst interactions. Systematic approaches include:

  • Control Experiments: Compare catalytic performance under rigorously anhydrous vs. ambient conditions.
  • Computational Modeling: DFT studies (e.g., B3LYP/6-31G*) to map electronic effects and predict reactivity.
  • In Situ Monitoring: Use Raman or IR spectroscopy to track intermediate formation during catalysis.
    For example, discrepancies in FLP (Frustrated Lewis Pair) activity were resolved by identifying trace water as a proton source in some studies .

Q. How can computational methods guide experimental design for this compound in catalysis?

Methodological Answer:

  • DFT Calculations: Predict binding energies with substrates (e.g., H₂, CO₂) and transition states.
  • Solvent Modeling: COSMO-RS simulations to optimize solvent selection for catalytic reactions.
  • Substituent Screening: Virtual replacement of cyano/fluorine groups with other EWGs (e.g., NO₂) to forecast reactivity trends.
    For tris(3,5-difluorophenyl)borane, DFT predicted H₂ activation barriers within 5% of experimental values .

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